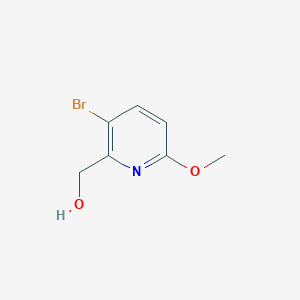

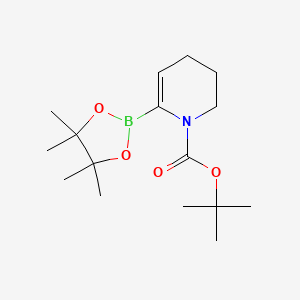

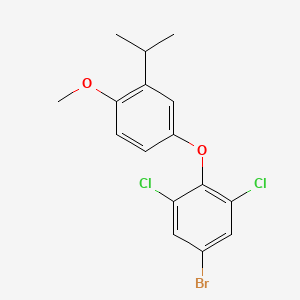

(3-Bromo-6-methoxypyridin-2-yl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of brominated aromatic compounds is often achieved through halogenation reactions. For instance, the synthesis of 3-bromo-4-hydroxy-5-methoxy-benzoic acid methyl ester is reported to proceed via bromination of vanillin, followed by oxidation and esterification with methanol . This suggests that a similar approach could be used for synthesizing “(3-Bromo-6-methoxypyridin-2-yl)methanol,” starting from a suitable pyridine derivative and introducing the bromo and methoxy groups through subsequent chemical reactions.

Molecular Structure Analysis

The molecular structure of brominated compounds can be characterized using techniques such as single-crystal X-ray diffraction, as demonstrated in the study of a Schiff base compound . The crystal structure of the Schiff base shows a trans configuration around the C=N double bond and nearly coplanar benzene and pyridine rings. While the structure of “(3-Bromo-6-methoxypyridin-2-yl)methanol” is not provided, it can be inferred that the presence of a bromo and a methoxy group on the pyridine ring could influence its electronic properties and molecular conformation.

Chemical Reactions Analysis

Brominated compounds are known to participate in various chemical reactions, including halogen bonding and interactions with other functional groups. For example, the ethane-1,2-diaminium compound forms N—H⋯O hydrogen bonds and exhibits a C—Br⋯O halogen bond . These interactions are crucial for the stabilization of the crystal structure. Similarly, “(3-Bromo-6-methoxypyridin-2-yl)methanol” may also engage in hydrogen bonding and halogen bonding, affecting its reactivity and interactions with other molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds can be deduced from their molecular structure and functional groups. The presence of a bromo group typically increases the molecular weight and density, as seen in the Schiff base compound . The methoxy group is an electron-donating substituent, which can affect the acidity of adjacent hydrogen atoms and the overall polarity of the molecule. The solubility of such compounds in organic solvents like methanol is often good, which is beneficial for their synthesis and purification .

Applications De Recherche Scientifique

1. Structural Characterization and Hydrogen Bonding

The compound N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine, which includes a similar methoxypyridinyl component, has been structurally characterized, showing distinct sites of protonation and unique intermolecular hydrogen bonding patterns. This research contributes to understanding the molecular conformations and bonding behaviors of such compounds (Böck et al., 2021).

2. Synthesis of Biologically Active Compounds

A related compound, (3-bromo-4,5-dimethoxyphenyl)methanol, has been used in the total synthesis of a natural product, showcasing the utility of bromo-methoxypyridinyl compounds in synthesizing biologically active molecules (Akbaba et al., 2010).

3. Ligand Exchange Reactions

In organometallic chemistry, compounds like [Et4N]3[W2(CO)6(OMe)3], involving methoxypyridine structures, have demonstrated the ability to undergo ligand exchange reactions. Such studies provide insights into the reactivity and potential applications of these compounds in catalysis and material science (Klausmeyer et al., 2003).

Safety and Hazards

The compound is classified under the GHS07 hazard class . It carries the signal word ‘Warning’ and has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and face thoroughly after handling .

Propriétés

IUPAC Name |

(3-bromo-6-methoxypyridin-2-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2/c1-11-7-3-2-5(8)6(4-10)9-7/h2-3,10H,4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNRPOELSJDDLSG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(C=C1)Br)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80472185 |

Source

|

| Record name | (3-Bromo-6-methoxypyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80472185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Bromo-6-methoxypyridin-2-yl)methanol | |

CAS RN |

623942-84-7 |

Source

|

| Record name | (3-Bromo-6-methoxypyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80472185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B1279614.png)

![2-Bromo-6-methylbenzo[d]thiazole](/img/structure/B1279625.png)

![Methyl 2-[(3R)-3-acetylsulfanyl-3-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]propyl]benzoate](/img/structure/B1279633.png)

![1,1'-[Biphenyl-4,4'-diylbis(methylene)]bis(4,4'-bipyridinium) Bis(hexafluorophosphate)](/img/structure/B1279640.png)